

Spectroscopic Profile of Methyl 6-aminopyridine-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-aminopyridine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-aminopyridine-2-carboxylate**, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

Property	Value
Chemical Name	Methyl 6-aminopyridine-2-carboxylate
CAS Number	36052-26-3
Molecular Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol
Monoisotopic Mass	152.0586 Da

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

A definitive, peer-reviewed ^1H NMR spectrum for **Methyl 6-aminopyridine-2-carboxylate** is not readily available in the public domain. Data from patent literature suggests the following signals, however, the interpretation, particularly of the signal at 6.32 ppm, should be treated with caution as it may represent the two amine protons rather than aromatic protons, and would likely appear as a broad singlet.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Tentative)
7.51	dd	1H	H-4
7.18	d	1H	H-5 or H-3
6.64	d	1H	H-3 or H-5
6.32	s	2H	-NH ₂
3.79	s	3H	-OCH ₃

Note: s = singlet, d = doublet, dd = doublet of doublets. The coupling constants reported in the source were $J = 8.29$ Hz and 7.35 Hz for the doublet of doublets.

^{13}C NMR (Carbon-13 NMR) Data

Currently, there is no publicly available, experimentally confirmed ^{13}C NMR data for **Methyl 6-aminopyridine-2-carboxylate**.

Infrared (IR) Spectroscopy

A complete, assigned IR spectrum for **Methyl 6-aminopyridine-2-carboxylate** is not available in peer-reviewed literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Medium-Strong, Broad	N-H stretching (amine)
~3050 - 3000	Weak-Medium	C-H stretching (aromatic)
~2950 - 2850	Weak-Medium	C-H stretching (methyl)
~1720 - 1700	Strong	C=O stretching (ester)
~1620 - 1580	Medium-Strong	C=C stretching (aromatic ring) and N-H bending
~1250 - 1200	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

Ion	m/z (calculated)
[M] ⁺	152.06
[M+H] ⁺	153.07

Note: The fragmentation pattern would be dependent on the ionization method used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Approximately 5-10 mg of **Methyl 6-aminopyridine-2-carboxylate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- **Instrumentation:** Data is acquired on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** A standard proton experiment is performed. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32

scans.

- **^{13}C NMR Acquisition:** A proton-decoupled carbon experiment is performed. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-4096 scans to achieve a sufficient signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

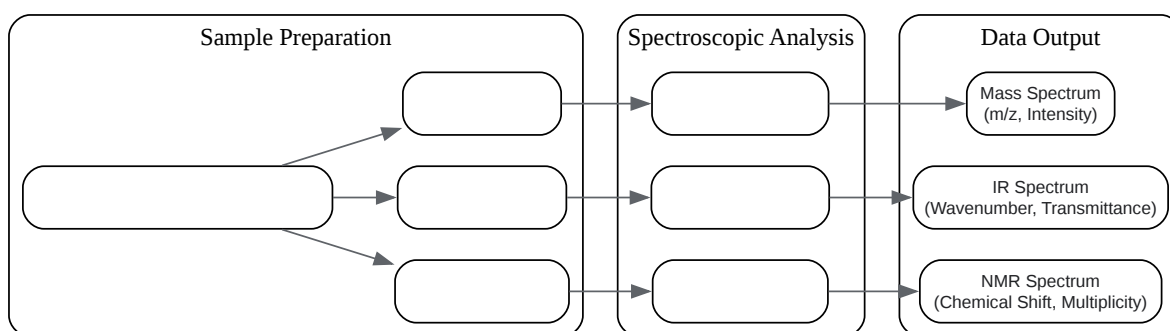
- **Sample Preparation (KBr Pellet Method):**
 - A small amount of solid **Methyl 6-aminopyridine-2-carboxylate** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- **Data Acquisition:** The spectrum is recorded over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to ensure volatilization into the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

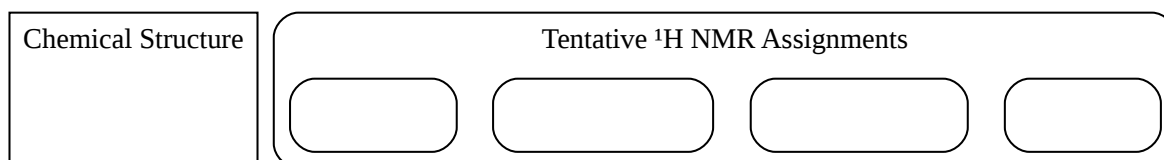
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualizations



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Caption: General workflow for the spectroscopic analysis of **Methyl 6-aminopyridine-2-carboxylate**.



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Caption: Structure and tentative ¹H NMR assignments for **Methyl 6-aminopyridine-2-carboxylate**.

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